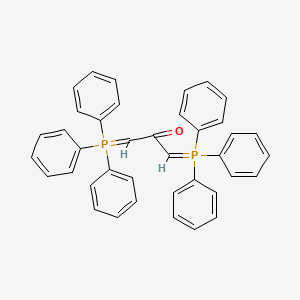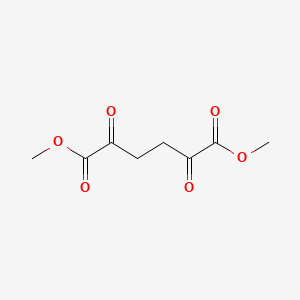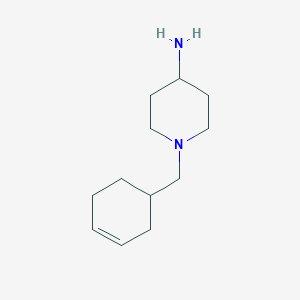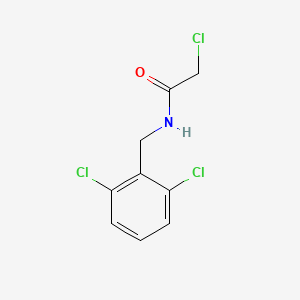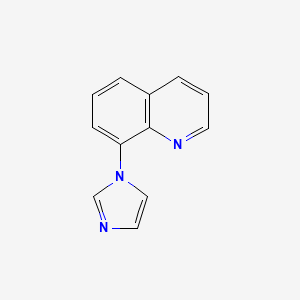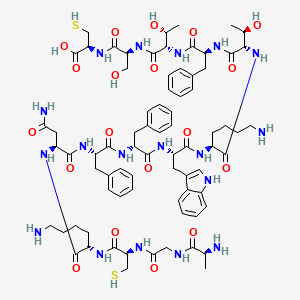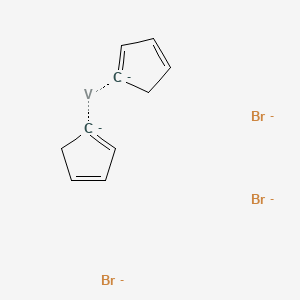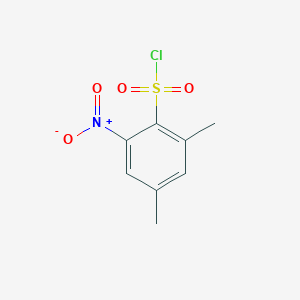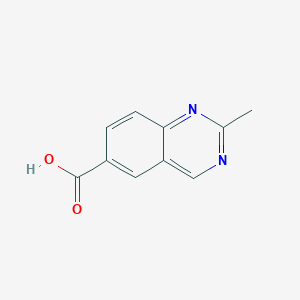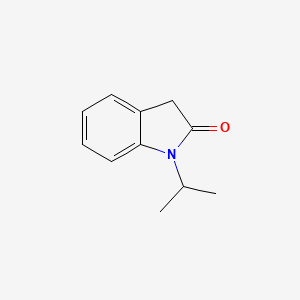
1-Isopropylindolin-2-one
Overview
Description
1-Isopropylindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-ones are recognized for their significant roles in various natural products and pharmaceutically relevant entities. The structure of this compound consists of an indolin-2-one core with an isopropyl group attached to the nitrogen atom, making it a unique derivative within this class of compounds .
Preparation Methods
The synthesis of 1-Isopropylindolin-2-one can be achieved through several methods:
Classical Synthetic Methods: These include the derivatization of other heterocycles, such as the Wolff–Kishner reduction of isatin and the oxidation of indole.
Friedel–Crafts Cyclizations: This method involves the cyclization of α-haloacetanilides.
Metal-Mediated Activations/Cyclizations: These methods use advanced precursors and catalysts like copper, palladium, ruthenium, and iron to facilitate the cyclization process.
Iodine-Promoted Oxidative Reactions: A metal-free and peroxide-free method that uses iodine to promote the oxidative reaction from 1,2,3,3-tetramethyl-3H-indolium iodides.
Chemical Reactions Analysis
1-Isopropylindolin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like molecular iodine.
Reduction: Reduction reactions can convert indolin-2-ones to their corresponding indoles.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the carbon atoms in the indolin-2-one ring.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
1-Isopropylindolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylindolin-2-one involves its interaction with various molecular targets:
DNA Binding: The compound can bind to DNA, causing damage and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes like topoisomerase IV, which is essential for DNA replication.
Reductive Bioactivation: The compound undergoes reductive bioactivation, leading to the formation of reactive species that cause cellular damage.
Comparison with Similar Compounds
1-Isopropylindolin-2-one can be compared with other indolin-2-one derivatives:
Isatin: Isatin is an oxidized form of indolin-2-one and can be reduced to form indolin-2-one derivatives.
Similar compounds include:
- Indole
- Indoline
- Isatin
- 3-Substituted indolin-2-ones
This compound stands out due to its unique isopropyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-yl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYNKZNIBNJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


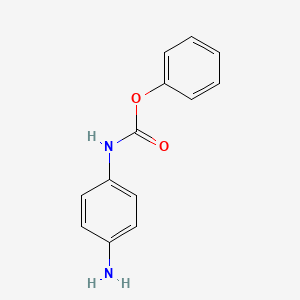
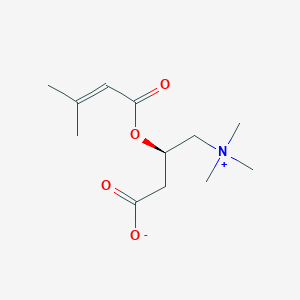
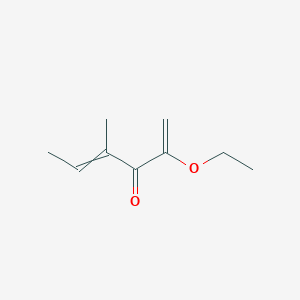
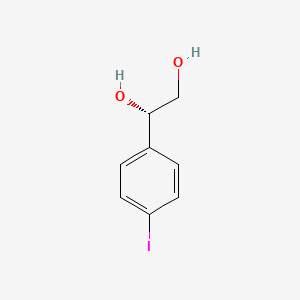
![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)
